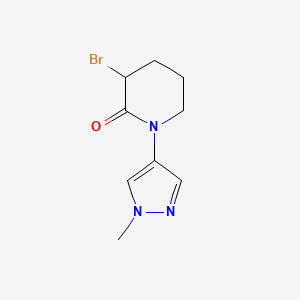

3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one

Descripción

3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one (molecular formula: C₉H₁₂BrN₃O; molecular weight: 274.12 g/mol) is a heterocyclic compound featuring a piperidin-2-one core substituted with a bromine atom at the 3-position and a 1-methylpyrazole group at the 1-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive bromine substituent and the structural versatility of the pyrazole moiety . Its commercial availability as a building block (e.g., via CymitQuimica) underscores its importance in drug discovery pipelines, particularly for derivatization into bioactive molecules .

Propiedades

IUPAC Name |

3-bromo-1-(1-methylpyrazol-4-yl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c1-12-6-7(5-11-12)13-4-2-3-8(10)9(13)14/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIXJLZBZLVTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CCCC(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is suggested that the compound may interact with its targets through strong hydrogen bonding interactions .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to a range of biological effects .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral effects .

Actividad Biológica

3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, a compound with the CAS number 1306606-63-2, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound involves the bromination of a precursor compound followed by cyclization reactions that incorporate the pyrazole moiety. The specific synthetic pathways may vary, but they generally aim to optimize yield and purity.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study focused on a series of pyrazole compounds demonstrated that those with bromine substituents showed enhanced cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. Notably, the combination of these pyrazoles with doxorubicin resulted in a synergistic effect, enhancing overall cytotoxicity and apoptosis in cancer cells .

Antimicrobial Activity

The compound's antimicrobial potential has also been investigated. A broader class of pyrazole derivatives has shown efficacy against various bacterial strains. For instance, similar compounds have demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting that this compound may share these properties .

Enzyme Inhibition

Inhibitory activities against specific enzymes have been documented for related pyrazole compounds. For example, pyrazole-based derivatives have been tested for xanthine oxidase inhibition, which is relevant for conditions like gout. While specific data for this compound remains limited, the structural similarities to other active compounds suggest potential enzyme inhibitory activity .

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one exhibit potential anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells, suggesting their utility in developing new cancer therapies. A notable study demonstrated that modifications to the pyrazole ring enhanced cytotoxic activity against specific cancer cell lines, indicating a promising direction for further exploration .

Neurological Disorders

The compound has also been investigated for its neuroprotective effects. Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that it may help mitigate neurodegeneration by reducing oxidative stress and inflammation in neuronal cells .

Biological Research Applications

Biochemical Assays

this compound serves as a critical reagent in biochemical assays aimed at understanding enzyme activities and cellular signaling pathways. Its bromine atom can participate in various chemical reactions, making it useful for labeling or modifying biomolecules in vitro .

Cell Culture Studies

In cell culture experiments, this compound has been used to study its effects on cell viability and proliferation. It has been shown to influence cell cycle progression in certain types of cells, providing insights into its mechanism of action at the cellular level .

Synthetic Intermediate

Chemical Synthesis

The compound is an important intermediate in the synthesis of more complex molecules. Its structure allows for further functionalization, enabling the creation of diverse chemical entities with potential pharmaceutical applications. Researchers have successfully employed it in multi-step synthetic routes to develop novel compounds with enhanced biological activities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the cytotoxic effects on various cancer cell lines | Showed significant inhibition of cell growth with structure–activity relationship insights |

| Neuroprotective Effects | Investigated effects on neuronal cells under oxidative stress | Demonstrated reduced apoptosis and inflammation markers |

| Biochemical Assays | Assessed enzyme inhibition capabilities | Identified potential as an inhibitor for specific enzymes involved in metabolic pathways |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (piperidin-2-one, quinazolinone, pyrazole derivatives) and substituent patterns. Below is a detailed comparison:

Piperidin-2-one Derivatives

- 4-(Propan-2-yl)azepane : A saturated azepane derivative lacking the bromine and pyrazole substituents. While it shares a nitrogen-containing ring system, its lack of electrophilic bromine limits its utility in cross-coupling reactions, a key advantage of the target compound .

- 3-Bromo-1-phenylpiperidin-2-one: Replacing the pyrazole with a phenyl group reduces nitrogen content and alters electronic properties.

Pyrazole-Containing Heterocycles

- 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one: This quinazolinone derivative () shares the 3-bromopyrazole subunit but incorporates a chloropyridine and dichloroquinazolinone system. It exhibits potent insecticidal activity against Mythimna separata (LC₅₀ = 12.5 ppm), attributed to synergistic effects between the pyrazole and quinazolinone moieties . In contrast, the target compound lacks the extended aromatic system, suggesting lower bioactivity but greater synthetic flexibility.

- 1-Methyl-4-nitro-1H-pyrazole: A simpler pyrazole derivative without the piperidinone ring. The nitro group provides reactivity for further functionalization but lacks the stereochemical complexity of the target compound .

Halogenated Heterocycles

- Bromine’s higher electronegativity may enhance halogen bonding in the target compound .

- 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-2,3-dihydroquinazolin-4(1H)-one: This analog () demonstrates that methyl groups at the 3- and 8-positions of the quinazolinone ring improve insecticidal activity (LC₅₀ = 8.2 ppm) compared to unmethylated derivatives. The target compound’s methylpyrazole group may similarly enhance metabolic stability .

Data Tables: Structural and Functional Comparisons

Table 2. Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Halogen Content |

|---|---|---|---|

| 3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one | 274.12 | 1.8 | 1 Br |

| 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethylquinazolin-4(1H)-one | 483.62 | 3.5 | 2 Br, 1 Cl |

| 3-Chloro-1-(pyridin-2-yl)piperidin-2-one | 210.67 | 1.2 | 1 Cl |

Research Findings and Mechanistic Insights

- Insecticidal Activity: Pyrazole-containing quinazolinones () exhibit enhanced activity due to halogen-π interactions with insect nicotinic acetylcholine receptors .

- Synthetic Utility: The bromine atom in the target compound enables Suzuki-Miyaura cross-coupling reactions, a feature absent in non-halogenated analogs like 4-(propan-2-yl)azepane .

- Metabolic Stability : Methylation at the pyrazole nitrogen (1-methyl group) likely reduces oxidative metabolism, as seen in triazole-based herbicides (), though this requires validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.